molecular formula C13H20BNO3 B14073360 (2-Methoxy-4-(4-methylpiperidin-1-yl)phenyl)boronic acid

(2-Methoxy-4-(4-methylpiperidin-1-yl)phenyl)boronic acid

Cat. No.: B14073360
M. Wt: 249.12 g/mol
InChI Key: NWQUAZGXCUOFEJ-UHFFFAOYSA-N
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Description

(2-Methoxy-4-(4-methylpiperidin-1-yl)phenyl)boronic acid is an organic compound with the molecular formula C13H20BNO3. It is a boronic acid derivative, which means it contains a boron atom bonded to an oxygen atom and a hydroxyl group. This compound is of interest in various fields of chemistry and biology due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Methoxy-4-(4-methylpiperidin-1-yl)phenyl)boronic acid typically involves the Suzuki-Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds between a boronic acid and an aryl halide in the presence of a palladium catalyst and a base . The general reaction conditions include:

    Catalyst: Palladium(0) or Palladium(II) complexes

    Base: Potassium carbonate or sodium hydroxide

    Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF)

    Temperature: 80-100°C

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

(2-Methoxy-4-(4-methylpiperidin-1-yl)phenyl)boronic acid undergoes several types of chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

    Reduction: Reduction reactions can convert the boronic acid group to a borane.

    Substitution: The methoxy and piperidinyl groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or sodium perborate in aqueous or organic solvents.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Alkyl halides or sulfonates in the presence of a base such as sodium hydride or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the boronic acid group can yield boronic esters, while reduction can produce boranes.

Scientific Research Applications

(2-Methoxy-4-(4-methylpiperidin-1-yl)phenyl)boronic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of (2-Methoxy-4-(4-methylpiperidin-1-yl)phenyl)boronic acid involves its ability to form stable complexes with various molecules. The boronic acid group can interact with diols and other nucleophiles, forming reversible covalent bonds. This property is exploited in drug delivery systems and as a tool in chemical biology for targeting specific biomolecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-Methoxy-4-(4-methylpiperidin-1-yl)phenyl)boronic acid is unique due to the presence of both methoxy and piperidinyl groups, which confer specific reactivity and binding properties. These functional groups enhance its utility in various applications, making it more versatile compared to simpler boronic acids .

Properties

Molecular Formula

C13H20BNO3

Molecular Weight

249.12 g/mol

IUPAC Name

[2-methoxy-4-(4-methylpiperidin-1-yl)phenyl]boronic acid

InChI

InChI=1S/C13H20BNO3/c1-10-5-7-15(8-6-10)11-3-4-12(14(16)17)13(9-11)18-2/h3-4,9-10,16-17H,5-8H2,1-2H3

InChI Key

NWQUAZGXCUOFEJ-UHFFFAOYSA-N

Canonical SMILES

B(C1=C(C=C(C=C1)N2CCC(CC2)C)OC)(O)O

Origin of Product

United States

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